4-Acetoxy-N-isopropyl-N-methyltryptamine-d4
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Overview
Description
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 is a synthetic compound that belongs to the tryptamine class It is a deuterated analog of 4-Acetoxy-N-isopropyl-N-methyltryptamine, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen
Preparation Methods
The synthesis of 4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 involves several steps. One common method starts with the precursor 4-hydroxyindole, which undergoes acetylation to form 4-acetoxyindole. This intermediate is then subjected to a series of reactions involving isopropylamine and methyl iodide to introduce the N-isopropyl and N-methyl groups, respectively. The final step involves the incorporation of deuterium atoms, which can be achieved through deuterium exchange reactions under specific conditions.
Chemical Reactions Analysis
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is used in studies involving metabolic pathways and enzyme interactions due to its stable isotope labeling.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of related tryptamines, which can be useful in drug development.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.
Mechanism of Action
The mechanism of action of 4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT1A receptors, which are involved in the regulation of mood, perception, and cognition. The compound’s effects are mediated through the activation of these receptors, leading to changes in neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 is similar to other tryptamines such as:
4-Hydroxy-N-isopropyl-N-methyltryptamine: This compound has a hydroxyl group instead of an acetoxy group, which affects its pharmacological properties.
4-Acetoxy-N,N-dimethyltryptamine:
4-Acetoxy-N-methyl-N-ethyltryptamine: This compound has an ethyl group instead of an isopropyl group, which alters its chemical and biological properties .
Each of these compounds has unique characteristics that make them valuable for different types of research and applications.
Properties
IUPAC Name |
[3-[1,1,2,2-tetradeuterio-2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)18(4)9-8-13-10-17-14-6-5-7-15(16(13)14)20-12(3)19/h5-7,10-11,17H,8-9H2,1-4H3/i8D2,9D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDMXLOVFPIHDS-LZMSFWOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OC(=O)C)C([2H])([2H])N(C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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